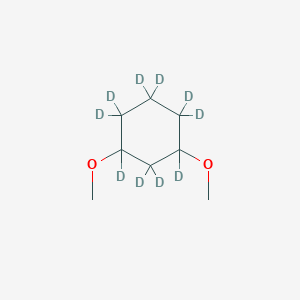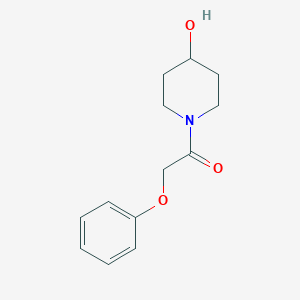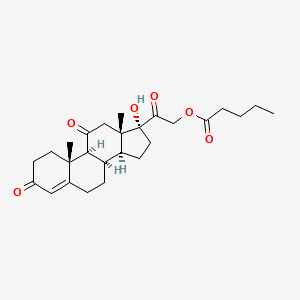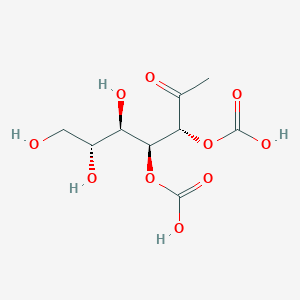
3',6'-Dibromo-2'-fluorophenacyl bromide
説明
3,6'-Dibromo-2'-fluorophenacyl bromide (3,6'-DBF) is a halogenated phenacyl bromide used in scientific research. It is a colorless to pale yellow liquid at room temperature and is used as a reagent in organic synthesis. 3,6'-DBF has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is used as an inhibitor of enzymes, a probe for biochemical and physiological studies, and as an activator of metabolic pathways. In addition, 3,6'-DBF has been used to study the structure and function of proteins, to analyze the effects of drugs on cells, and to study the regulation of gene expression.
作用機序
3,6'-DBF works by inhibiting enzymes that are involved in a variety of biochemical and physiological processes. It is able to inhibit enzymes such as proteases, phosphatases, and kinases, which are involved in the regulation of gene expression, protein synthesis, and metabolic pathways. In addition, 3,6'-DBF has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3,6'-DBF has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of enzymes involved in the regulation of gene expression, protein synthesis, and metabolic pathways. In addition, 3,6'-DBF has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 3,6'-DBF has been found to increase the production of reactive oxygen species, which can lead to oxidative stress in cells.
実験室実験の利点と制限
The main advantage of using 3,6'-DBF in lab experiments is its potency as an inhibitor of enzymes. This makes it an effective tool for studying the regulation of gene expression, protein synthesis, and metabolic pathways. In addition, 3,6'-DBF is relatively inexpensive and easy to obtain. However, there are some limitations to using 3,6'-DBF in lab experiments. It is highly toxic and can be difficult to handle, and its effects on cells can be unpredictable.
将来の方向性
There are a number of possible future directions for the use of 3,6'-DBF in scientific research. These include further exploration of its effects on gene expression, protein synthesis, and metabolic pathways; further studies of its effects on the breakdown of neurotransmitters; and further exploration of its potential as an inhibitor of enzymes involved in cancer and other diseases. In addition, 3,6'-DBF could be used to study the effects of drugs on cells and to develop new drugs and therapies. Finally, 3,6'-DBF could be used to study the regulation of gene expression and protein synthesis in plants and other organisms.
科学的研究の応用
3,6'-DBF has a wide range of applications in scientific research. It is used as an inhibitor of enzymes, a probe for biochemical and physiological studies, and as an activator of metabolic pathways. In addition, 3,6'-DBF has been used to study the structure and function of proteins, to analyze the effects of drugs on cells, and to study the regulation of gene expression.
特性
IUPAC Name |
2-bromo-1-(3,6-dibromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYUOSRCBFELQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)CBr)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',6'-Dibromo-2'-fluorophenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6:2 Fluorotelemer [13C2] carboxylic acid](/img/structure/B1460102.png)






![[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate](/img/structure/B1460114.png)





![7-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B1460124.png)